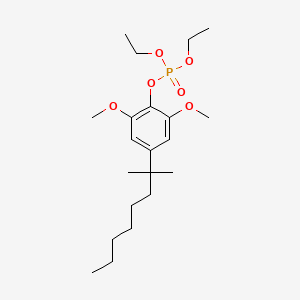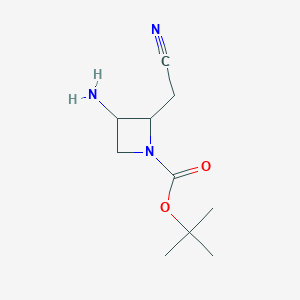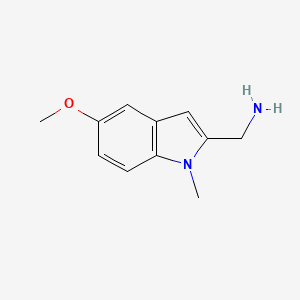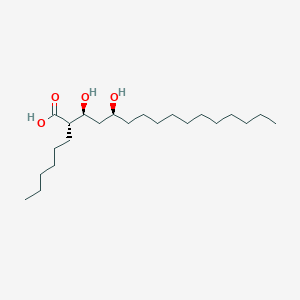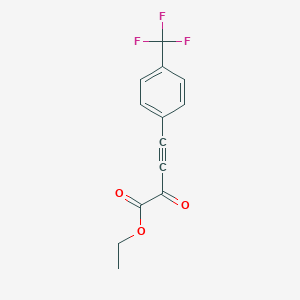
Ethyl 2-oxo-4-(4-(trifluoromethyl)phenyl)but-3-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-oxo-4-(4-(trifluoromethyl)phenyl)but-3-ynoate is a chemical compound with the molecular formula C13H9F3O3 and a molecular weight of 270.20 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a but-3-ynoate moiety. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of Ethyl 2-oxo-4-(4-(trifluoromethyl)phenyl)but-3-ynoate typically involves the reaction of ethyl acetoacetate with 4-(trifluoromethyl)benzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and subsequent oxidation to yield the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
Ethyl 2-oxo-4-(4-(trifluoromethyl)phenyl)but-3-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-oxo-4-(4-(trifluoromethyl)phenyl)but-3-ynoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of Ethyl 2-oxo-4-(4-(trifluoromethyl)phenyl)but-3-ynoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Ethyl 2-oxo-4-(4-(trifluoromethyl)phenyl)but-3-ynoate can be compared with other similar compounds, such as:
Ethyl 2-oxo-2-(4-(trifluoromethyl)phenyl)acetate: Similar structure but different functional groups, leading to distinct chemical properties and applications.
Trifluoromethyl-substituted benzoates: These compounds share the trifluoromethyl group but differ in their core structures, resulting in varied reactivity and uses.
Fluorinated aromatic compounds: These compounds exhibit similar electronic properties due to the presence of fluorine atoms, making them useful in similar applications.
This compound stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H9F3O3 |
|---|---|
Molecular Weight |
270.20 g/mol |
IUPAC Name |
ethyl 2-oxo-4-[4-(trifluoromethyl)phenyl]but-3-ynoate |
InChI |
InChI=1S/C13H9F3O3/c1-2-19-12(18)11(17)8-5-9-3-6-10(7-4-9)13(14,15)16/h3-4,6-7H,2H2,1H3 |
InChI Key |
GOBILQHLYCJHPT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C#CC1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Ethyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B12834710.png)
![(E)-5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propenyl]uridine](/img/structure/B12834720.png)
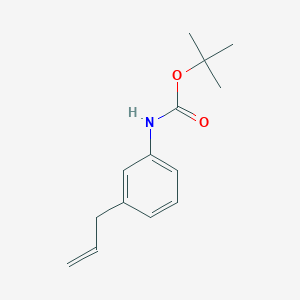


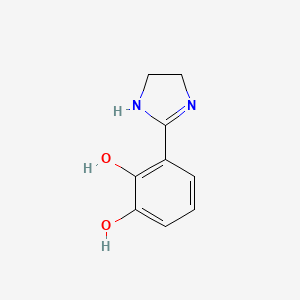
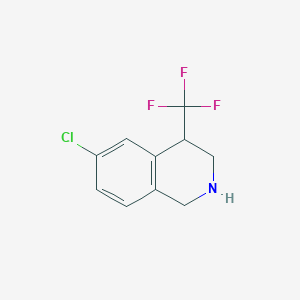
![5-((Triisopropylsilyl)ethynyl)-dibenzo[b,d]thiophenium triflate](/img/structure/B12834763.png)
